![molecular formula C8H5FN2O2 B2890386 5-Fluoro-3-methyl-2-nitrobenzonitrile CAS No. 1806479-77-5](/img/structure/B2890386.png)
5-Fluoro-3-methyl-2-nitrobenzonitrile
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Overview
Description
5-Fluoro-3-methyl-2-nitrobenzonitrile is a chemical compound with the molecular formula C8H6FN . It is a derivative of benzonitrile, which is a type of aryl nitrile . The compound has a molecular weight of 135.1383 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methyl-2-nitrobenzonitrile can be represented by the InChI string: InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzonitrile core.Scientific Research Applications
Organic Synthesis and Material Science
Preparation of Nitrobenzonitrile Derivatives
The synthesis of nitrobenzonitrile derivatives, such as 2-Fluoro-5-nitrobenzonitrile, involves reactions with amines, amino acids, and NH-heteroaromatic compounds. These derivatives are studied for their magnetic resonance spectra, providing insight into molecular structures and the effects of substituent groups on aromatic nuclei (J. Wilshire, 1967).
Radiotracer Development
Research on the metabotropic glutamate receptor 5 (mGluR5) led to the development of an automated synthesis method for the PET imaging agent [(18)F]FPEB. This work included a novel "one-pot" method for preparing the nitrobenzonitrile radiolabeling precursor, demonstrating the compound's potential in neuroimaging (Keunpoong Lim et al., 2014).
Photocleavable Linkages for Drug Delivery:
Caged Anticancer Drug Release
Gold nanoparticles conjugated with anticancer drugs through a photocleavable o-nitrobenzyl linkage represent a novel drug delivery system. This approach enables the controlled release of therapeutics, such as 5-fluorouracil, upon exposure to UV light, offering potential in targeted cancer therapy (Sarit S. Agasti et al., 2009).
Theoretical and Spectroscopic Studies:
Molecular Structure and Spectroscopy
The molecular structure, vibrational spectra, and nonlinear optics (NLO) properties of 5-fluoro-2-methylbenzonitrile have been explored through both experimental and theoretical approaches. These studies provide valuable insights into the compound's potential applications in materials science and optical technologies (A. Kumar & R. Raman, 2017).
Chemical Fixation of Carbon Dioxide:
CO2 Utilization
Research on the chemical fixation of CO2 with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones highlights the role of 5-fluoro-3-methyl-2-nitrobenzonitrile in carbon capture and utilization technologies. This work demonstrates the compound's applicability in creating valuable products from CO2, contributing to sustainability efforts (Toshihiro Kimura et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-3-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJILWAYUPCNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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